molecular formula C7H12N2 B168958 5-Isopropyl-1-methyl-1H-imidazole CAS No. 196304-02-6

5-Isopropyl-1-methyl-1H-imidazole

Cat. No.: B168958
CAS No.: 196304-02-6
M. Wt: 124.18 g/mol
InChI Key: DBRBLARAXMEJES-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Derivatives in Scientific Research

Imidazole derivatives represent a significant class of heterocyclic compounds that have garnered immense attention in scientific research, particularly in the field of medicinal chemistry. wisdomlib.orgijrar.orgcolab.ws The imidazole nucleus is a fundamental component of several essential biomolecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and purine (B94841) bases in nucleic acids. nih.govmdpi.com This natural prevalence has inspired the development of a vast array of synthetic imidazole-containing compounds with a broad spectrum of pharmacological activities.

Researchers have extensively investigated imidazole derivatives for their potential as therapeutic agents, leading to the discovery of compounds with anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. wisdomlib.orgnih.govnih.govclinmedkaz.org The versatility of the imidazole ring allows for the introduction of various substituents, enabling the fine-tuning of its biological activity and pharmacokinetic properties. ijrar.org The ongoing exploration of novel synthetic methodologies continues to expand the library of imidazole derivatives, offering new avenues for drug discovery and development. wisdomlib.orgrsc.orgrsc.org

Structural Characteristics and Aromaticity of the Imidazole Ring

The imidazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₄N₂. vedantu.com Its structure consists of three carbon atoms and two nitrogen atoms at positions 1 and 3. numberanalytics.com The planarity of the ring and the presence of a continuous cycle of p-orbitals are key to its aromatic character. quora.com

The aromaticity of imidazole is explained by Hückel's rule, which states that a planar, cyclic, and fully conjugated system with (4n+2) π-electrons will be aromatic. In the case of imidazole, each of the three carbon atoms contributes one π-electron, the pyridine-like nitrogen (at position 3) contributes one π-electron, and the pyrrole-like nitrogen (at position 1) contributes its lone pair of electrons, totaling six π-electrons (where n=1). vedantu.comquora.comlibretexts.org This delocalized π-electron system confers significant stability to the imidazole ring. numberanalytics.com The two nitrogen atoms in the ring are sp² hybridized. libretexts.org The presence of the nitrogen atoms also imparts a significant dipole moment to the molecule, making it polar. numberanalytics.com

Rationale for Investigating Substituted Imidazoles, with Focus on Isopropyl and Methyl Functionalities

The investigation of substituted imidazoles is driven by the desire to modulate the electronic and steric properties of the core imidazole ring to achieve specific biological activities. ontosight.ai The introduction of different functional groups can significantly influence a compound's interaction with biological targets such as enzymes and receptors. ontosight.ai

A methyl group , while smaller than an isopropyl group, can also impact the molecule's properties. It can affect the electronic distribution within the imidazole ring through inductive effects and can play a role in the molecule's binding affinity to a target by occupying small hydrophobic pockets. The N-methylation of the imidazole ring, as seen in 5-Isopropyl-1-methyl-1H-imidazole, prevents the formation of certain hydrogen bonds and can alter the compound's solubility and metabolic stability. The specific substitution pattern, with the isopropyl group at position 5 and the methyl group at position 1, creates a unique chemical entity with distinct properties that warrant further investigation for its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBLARAXMEJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 5 Isopropyl 1 Methyl 1h Imidazole

X-ray Diffraction (XRD):There are no published single-crystal X-ray diffraction studies for 5-Isopropyl-1-methyl-1H-imidazole. This analysis is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

While data exists for structurally related but distinct compounds—such as other isomers or more complex molecules containing a substituted imidazole (B134444) core—this information cannot be used to accurately describe this compound itself. The precise positioning of the isopropyl and methyl groups on the imidazole ring significantly influences the spectroscopic and structural properties.

Without access to primary research data or comprehensive database entries, a scientifically accurate article detailing the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Computational and Theoretical Investigations of 5 Isopropyl 1 Methyl 1h Imidazole

Quantum Chemical Studies (Density Functional Theory - DFT)

Electronic Structure Analysis

Mulliken and Natural Population Analysis:Specific atomic charge distributions.

Therefore, the generation of the requested article with its detailed, data-centric subsections cannot be fulfilled due to the absence of the necessary foundational research data for 5-Isopropyl-1-methyl-1H-imidazole.

Reactivity and Stability Parameters

The reactivity and stability of a chemical compound are governed by a set of quantum chemical descriptors. These parameters, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of a molecule's electronic properties. researchgate.net A large energy gap between the HOMO and LUMO levels generally corresponds to high stability and low reactivity. researchgate.net

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in understanding a molecule's resistance to deformation or change in its electron cloud. researchgate.net Hard molecules possess a large HOMO-LUMO gap, indicating greater stability, whereas soft molecules have a small gap and are more reactive. researchgate.net Electronegativity (χ) quantifies the ability of a molecule to attract electrons. researchgate.net

Table 1: Example Reactivity Descriptors for Isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (IDPC)

Parameter Value (eV)
Chemical Hardness (η) 2.235
Chemical Softness (S) 0.224
Chemical Potential (μ) -4.275

Data sourced from a study on IDPC and is for illustrative purposes only. nih.gov

The electrophilicity index (ω) measures a molecule's capacity to accept electrons, acting as an electrophile, while the nucleophilicity index (ε) quantifies its ability to donate electrons. unp.ac.id A high electrophilicity index suggests a molecule will be a good electron acceptor in reactions. nih.gov The presence of an isopropyl group on a molecule is known to potentially reduce the nucleophilicity of nearby functional groups, such as amines. researchgate.net

Specific indices for this compound have not been reported, but analysis of related imidazole (B134444) derivatives in computational studies provides context for the expected reactivity.

Fukui function analysis is a computational method used to identify the most reactive sites within a molecule. tandfonline.com It helps predict where electrophilic and nucleophilic attacks are most likely to occur by analyzing the change in electron density when an electron is added or removed. researchgate.net This analysis is crucial for understanding the regioselectivity of chemical reactions involving the imidazole ring. nih.gov For the imidazole ring in this compound, Fukui analysis would likely identify specific carbon and nitrogen atoms as primary sites for electrophilic or nucleophilic interaction.

Thermodynamic Properties (e.g., Heats of Formation, Thermal Stability)

The thermodynamic properties of a compound, such as its heat of formation and thermal stability, are critical for understanding its energy content and behavior under different temperature conditions. The standard enthalpy of formation (ΔH°f) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. researchgate.net

Experimental data on the heat of formation for this compound is not available. However, studies on related imidazole compounds provide valuable context. For instance, the National Institute of Standards and Technology (NIST) has compiled reaction thermochemistry data for 1-methyl-1H-imidazole. nist.gov The thermal stability of imidazole derivatives can be experimentally determined using techniques like thermogravimetry, which measures changes in mass with increasing temperature. researchgate.net Computational studies on related benzimidazole (B57391) derivatives have also been used to evaluate thermodynamic parameters and thermal stability. researchgate.net The stability of imidazolium (B1220033) cations has been shown to be significantly enhanced by the presence of substituents on the imidazole ring. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or nucleic acid. researchgate.net

Binding Affinities and Interaction Modes with Macromolecules

Binding affinity represents the strength of the interaction between a ligand and its target. In molecular docking, this is often expressed as a scoring function or binding energy, with lower values typically indicating a more stable complex. mdpi.com The interaction modes describe the specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.govnih.gov

While specific molecular docking studies featuring this compound as the ligand were not identified in the surveyed literature, research on analogous imidazole-containing compounds demonstrates their potential for targeted biological activity. For example, various imidazole derivatives have been docked against different protein targets to evaluate their potential as therapeutic agents. These studies reveal that the imidazole core often plays a crucial role in forming key interactions within the active site of the target protein. researchgate.net

Table 2: Example Molecular Docking Results for Imidazole-Containing Compounds

Compound Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
N-Isopropyl-5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazole-2-amine Lanosterol (B1674476) 14α-demethylase -10.928 Hie377, Ser378, Met508
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole Mycobacterium smegmatis target Not specified Not specified
Ethyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate SARS-CoV-2 Mpro -5.558 Not specified

This table presents data for various imidazole derivatives to illustrate the application of molecular docking and is not specific to this compound. nih.govfrontiersin.orgnih.gov

The interactions typically involve the nitrogen atoms of the imidazole ring acting as hydrogen bond acceptors or donors, and the aromatic ring participating in π-π stacking or hydrophobic interactions with the amino acid residues of the protein. nih.gov

Prediction of Specific Amino Acid Residue Interactions (e.g., Hydrogen Bonding)

There is no specific information available in the scientific literature regarding the predicted interactions of this compound with amino acid residues. To determine potential hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, a molecular docking study of this specific compound within the binding site of a relevant protein would be required. Such a study would typically involve:

Selection of a Target Protein: Identifying a biologically relevant protein where the compound might exert an effect.

Computational Docking: Using software to predict the most likely binding pose of the compound within the protein's active site.

Analysis of Interactions: Examining the predicted pose to identify key interactions with specific amino acid residues, such as hydrogen bonds, pi-stacking, or hydrophobic contacts.

Without such a study, any discussion of specific amino acid interactions would be purely speculative.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a ligand like this compound complexed with a protein, an MD simulation could provide insights into:

The stability of the ligand-protein complex.

The flexibility of the ligand and the protein's binding pocket.

The role of solvent molecules in the binding event.

The free energy of binding.

A typical MD simulation study would report on parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the evolution of intermolecular interactions over the simulation time. In the absence of such a study for this specific compound, no data can be presented.

Applications in Coordination Chemistry and Materials Science

Optical Properties and Applications in Sensors:There is no information regarding the fluorescence, colorimetric, or other optical properties of this compound or its potential use in chemical sensors.

To adhere to the principles of scientific accuracy and the strict constraints of the request, which forbid the introduction of information not directly related to "5-Isopropyl-1-methyl-1H-imidazole," the article cannot be written. Using data from similar or related imidazole (B134444) compounds would be speculative and would violate the core instructions.

Electrochemiluminescence Sensors

Currently, there is no publicly available scientific literature or research data detailing the specific application of this compound in the development of electrochemiluminescence (ECL) sensors. While the broader class of imidazole derivatives has been investigated for its potential in ECL applications, research focusing on this particular compound is not found in the existing scientific databases. Therefore, a detailed analysis of its role, performance, or mechanism in ECL sensors cannot be provided at this time.

Molecular Mechanisms of Biological Interactions Strictly Excluding Clinical/safety/dosage/efficacy

Mechanistic Basis of Interactions with Microorganisms

Imidazole (B134444) derivatives exhibit a broad spectrum of antimicrobial activities, and their mechanisms of action are multifaceted. nano-ntp.comnih.gov These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death. mdpi.comnih.gov

Interference with Microbial Electron Transport Chains

While direct evidence for the interaction of 5-Isopropyl-1-methyl-1H-imidazole with microbial electron transport chains is not prominently documented, some imidazole-containing compounds are known to disrupt this vital process. Imidazole derivatives can facilitate electron transfer from organic reductants. mdpi.com In mycobacteria, for instance, inhibitors of the bc1-aa3 supercomplex, a key component of the electron transport chain, include imidazopyridine derivatives. frontiersin.org These inhibitors effectively block the flow of electrons, thereby inhibiting ATP synthesis and leading to bacterial cell death. frontiersin.org The nitrogen atoms in the imidazole ring can coordinate with metal ions, such as the iron in heme centers of cytochromes, which are critical for electron transport. japsonline.com This interaction can disrupt the redox reactions essential for cellular respiration.

Modulation of Cellular Processes and Molecular Pathways

Imidazole derivatives are known to modulate a variety of cellular processes and molecular pathways through specific interactions with key biological molecules. nano-ntp.comajrconline.orgresearchgate.net

Interactions with Viral Enzymes or Structures

The antiviral activity of imidazole derivatives often stems from their ability to inhibit viral enzymes crucial for the replication cycle. mdpi.comnih.govijnrd.org For instance, some imidazole-based compounds have been shown to inhibit the replication of viruses like the dengue virus by targeting its polymerase. semanticscholar.org In the context of SARS-CoV-2, computational studies have identified imidazole derivatives as potential inhibitors of the main protease (Mpro), a key enzyme in viral replication. mdpi.comnih.gov These compounds are thought to bind to the active site of the protease, preventing it from processing viral polyproteins and thus halting the viral life cycle. mdpi.com The electron-rich nature of the imidazole ring facilitates binding to various viral targets. nih.gov

Molecular Basis of Hypoxic Cell Radiosensitization

Certain imidazole derivatives, particularly nitroimidazoles, are effective radiosensitizers of hypoxic tumor cells. nih.goviiarjournals.orgfrontiersin.orgnih.govnih.gov Hypoxic cells are more resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by ionizing radiation. Nitroimidazoles mimic the effect of oxygen due to their high electron affinity. researchgate.netiaea.org The mechanism involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive species that can interact with and damage DNA, making it more susceptible to radiation-induced killing. researchgate.nettandfonline.com These reactive intermediates can form adducts with DNA, leading to strand breaks and cell death. researchgate.net While this compound lacks the nitro group typically associated with this activity, the general principle of electron-affinic compounds enhancing radiation damage in hypoxic environments is a key concept in the development of radiosensitizers.

Inhibition of Specific Enzymes or Proteins at the Molecular Level

The imidazole scaffold is a common feature in many enzyme inhibitors. ajrconline.orgnih.govnih.govfrontiersin.org The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in the active sites of enzymes. mdpi.com This versatility allows for potent and selective inhibition of various enzymes.

The inhibitory action of imidazole derivatives is often achieved through direct binding to the active site of an enzyme, which can lead to conformational changes that inactivate the enzyme. nycu.edu.tw For example, antifungal azole drugs, which contain an imidazole or triazole ring, inhibit the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The imidazole nitrogen atom binds to the heme iron atom in the enzyme's active site, preventing the substrate from binding and thereby blocking ergosterol synthesis. asm.orgsapub.org This disruption of the cell membrane leads to fungal cell death. nano-ntp.com Similarly, other imidazole derivatives have been shown to be potent competitive inhibitors of enzymes like β-glucosidase by binding to the glycone and aglycone binding subsites within the active site. nycu.edu.twnih.gov Molecular docking studies have further elucidated the binding modes of various imidazole derivatives within the active sites of enzymes like p38α MAP kinase and SARS-CoV-2 main protease, highlighting key hydrogen bonding and hydrophobic interactions. nih.govbrieflands.com

Table of Inhibitory Activities of Imidazole Derivatives on Various Enzymes

Imidazole Derivative ClassTarget Enzyme/ProteinOrganism/SystemObserved EffectReference(s)
Antimicrobial imidazoles (e.g., miconazole, econazole)FlavohemoglobinEscherichia coli, Saccharomyces cerevisiae, Candida albicansInhibition of nitric oxide dioxygenase (NOD) activity asm.org
4-Arylimidazolesβ-GlucosidaseSweet almondCompetitive inhibition nycu.edu.tw
Imidazole-based compoundsSARS-CoV-2 Main Protease (Mpro)SARS-CoV-2Potential inhibition of enzymatic activity (computational) mdpi.com
Imidazole derivativesMetallo-β-lactamase (IMP-1)BacteriaInhibitory activity nih.gov
1-hydroxy-2,4,5-triaryl imidazolesp38α MAP kinaseHumanInhibition of kinase activity brieflands.com
Imidazole derivativesSirtuins (Class III HDACs)Human (cancer cell lines)Modulation of sirtuin activity frontiersin.org
Imidazole derivativesCyclooxygenase (COX-1 and COX-2)HumanSelective inhibition of COX-2 researchgate.net
4-(ω-phenylalkyl)imidazolesβ-GlucosidaseSweet almondPotent competitive inhibition nih.gov
Structure-Activity Relationship (SAR) for Enzyme Inhibition

The structure-activity relationship (SAR) elucidates how a molecule's chemical structure correlates with its biological activity. For imidazole-containing compounds, SAR studies are crucial in designing potent and selective enzyme inhibitors. While specific SAR studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, analysis of related imidazole and benzimidazole (B57391) derivatives provides significant insights into how substitutions, such as isopropyl and methyl groups, influence enzyme inhibition.

The imidazole moiety is a critical feature for the activity of many enzyme inhibitors. nih.gov It can engage in key interactions with enzyme active sites, including coordinating with metal ions or forming hydrogen bonds. The substituents on the imidazole ring—in this case, an isopropyl group at the 5-position and a methyl group at the 1-position—play a vital role in modulating this activity.

General SAR principles derived from studies on various enzyme inhibitors suggest:

N-Alkylation: The presence of a methyl group on the nitrogen of the imidazole ring, as in this compound, can impact the molecule's interaction with target enzymes. In some cases, the introduction of a methyl group to an imidazole ring has been found to reduce the antitumor activity of a supramolecular complex, possibly by deforming the imidazole's planar structure. nih.gov

Bulky Substituents: The isopropyl group at the 5-position introduces steric bulk and increases lipophilicity. In the development of inhibitors for the histone methyltransferase DOT1L, introducing an isopropyl substituent led to a twofold increase in activity compared to the parent compound. nih.gov Similarly, for JNK3 inhibitors, larger substituents on a heterocyclic ring, such as an N-isopropyl group, yielded better isoform selectivity compared to smaller groups like N-methyl. acs.org

Positional Isomerism: The specific placement of substituents on the imidazole ring is critical. For instance, in the development of anti-inflammatory benzimidazole derivatives, the position of fluoro or methyl groups on an associated phenyl ring drastically altered the inhibition of TNF-α and p38α MAP kinase. nih.gov

The following table summarizes SAR findings for related heterocyclic compounds, illustrating the effect of various substituents on enzyme inhibition.

Base ScaffoldEnzyme TargetFavorable Substituents for InhibitionUnfavorable/Less Active SubstituentsReference
Adenosine AnalogueDOT1LN6-methyl; 5'-isopropylN6-allyl, cyclopropyl, n-butyl nih.gov
AminopyrazoleJNK3N-isopropyl on pyrazoleN-methyl-triazole acs.org
Imidazole DerivativeInsulin-Degrading Enzyme (IDE)Carboxylic acid, imidazole, tertiary amineReplacement of the imidazole moiety nih.gov
Biphenylmethyl-imidazoleCYP121 (M. tuberculosis)Propylene linker; methyl or ethenyl on linkerOther substituents on the methylene (B1212753) linker nih.gov

These examples underscore that while the imidazole core is often essential for binding, the nature and position of its substituents are key determinants of inhibitory potency and selectivity.

Formation of Supramolecular Complexes and Host-Guest Interactions

The imidazole ring is a fundamental building block in supramolecular chemistry, capable of forming complex architectures through host-guest interactions. nih.gov These interactions involve a "host" molecule encapsulating a "guest" molecule, stabilized by various noncovalent forces. rsc.org The structure of this compound makes it a potential guest for various molecular hosts.

In aqueous solutions, hydrophobic interactions often drive nonpolar guests into the cavity of a water-soluble host to minimize contact with water. whiterose.ac.uk The isopropyl group of this compound would contribute significantly to this effect.

Role of Noncovalent Interactions (Hydrogen Bonding, Ionic Bonds, Coordination Bonds)

The stability of supramolecular and host-guest complexes relies on a combination of noncovalent interactions. nih.govrsc.org The imidazole moiety is particularly versatile in its ability to engage in multiple types of these interactions.

Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding. In this compound, the nitrogen atom at the 3-position (N3) possesses a lone pair of electrons and can act as a hydrogen bond acceptor. However, the nitrogen at the 1-position (N1) is substituted with a methyl group, preventing it from acting as a hydrogen bond donor. This structural feature is critical as it limits the types of hydrogen bonding networks the molecule can form compared to an unsubstituted imidazole. mdpi.com

Ionic Bonds : Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The N3 atom is basic (the pKa of the conjugate acid is approximately 7), allowing it to be protonated under acidic conditions. wikipedia.org The resulting positively charged imidazolium (B1220033) ion can then form strong ionic bonds or salt bridges with anionic species.

Coordination Bonds : The N3 nitrogen atom's lone pair of electrons makes the imidazole ring an excellent ligand for coordinating with various metal ions. nih.gov This property is fundamental to the function of many metalloenzymes and is exploited in the design of metal-containing supramolecular complexes. nih.govmdpi.com

π-π Stacking and Hydrophobic Interactions : The aromatic, five-membered ring of imidazole allows it to participate in π-π stacking interactions with other aromatic systems. nih.gov Furthermore, the isopropyl substituent provides a significant hydrophobic component, enabling van der Waals forces and hydrophobic interactions, which are crucial for binding within the nonpolar cavities of host molecules. rsc.orgacs.org

These noncovalent forces collectively determine the stability and structure of the complexes formed by this compound, enabling its interaction with biological macromolecules and synthetic hosts. nih.gov

Significance of Imidazole Moiety in Natural Biomolecules (e.g., Histamine (B1213489), Histidine)

The imidazole ring is a vital component of several crucial biological molecules, most notably the amino acid histidine and its derivative, the neurotransmitter histamine. wikipedia.orgbiomedpharmajournal.org Its unique electronic and acid-base properties are central to the function of these biomolecules.

Histidine : As one of the fundamental proteinogenic amino acids, histidine is incorporated into countless proteins and enzymes. pharmacyjournal.net The imidazole side chain of histidine has a pKa value near physiological pH (~6.0), allowing it to function as both a proton donor and acceptor in biological environments. mdpi.com This makes histidine a common residue in enzyme active sites, where it plays a direct role in catalytic mechanisms, often acting as a general acid or base. mdpi.com It is also vital for the structure and function of proteins like hemoglobin, where it coordinates with the iron atom of the heme group. pharmacyjournal.net

Histamine : Histamine is a biogenic amine synthesized by the decarboxylation of histidine. pharmacyjournal.net It functions as a key signaling molecule in various physiological processes, including neurotransmission in the brain, local immune responses, and the regulation of gastric acid secretion. mdpi.com The imidazole ring is essential for its biological activity, enabling it to bind to and activate specific histamine receptors on cell surfaces.

The imidazole nucleus is a common feature in many natural and synthetic compounds, imparting favorable pharmacokinetic properties due to its ionizable nature. biomedpharmajournal.orgpharmacyjournal.net Its presence in these fundamental biomolecules highlights the evolutionary significance of the imidazole scaffold in biological systems.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For 5-Isopropyl-1-methyl-1H-imidazole, future research will likely focus on novel synthetic routes that prioritize sustainability and efficiency. nih.govrsc.orgrsc.org

Current synthetic strategies for imidazole (B134444) derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future approaches could explore:

Catalytic Systems: The use of efficient and recyclable catalysts, such as those based on earth-abundant metals or organocatalysts, can significantly improve the greenness of the synthesis. nih.gov For instance, the development of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) as a catalyst in Ritter-type reactions for synthesizing imidazo[1,5-a]pyridine (B1214698) analogs showcases a move towards more efficient catalytic processes. nih.govacs.org

One-Pot Reactions: Designing one-pot, multi-component reactions can streamline the synthesis, reduce purification steps, and minimize solvent usage. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted and electrochemical synthesis are promising avenues to accelerate reaction times and improve energy efficiency. organic-chemistry.orgthieme-connect.com

Bio-based Starting Materials: Investigating the use of renewable feedstocks to construct the imidazole core or its substituents would align with the principles of green chemistry. rsc.orgrsc.org

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions and Interactions

A deeper understanding of reaction mechanisms and molecular interactions is crucial for optimizing synthetic processes and designing new applications. Advanced analytical techniques will play a pivotal role in this endeavor.

Future research could employ:

In-situ Spectroscopy: Techniques like real-time NMR and FT-IR spectroscopy can provide valuable insights into reaction kinetics, intermediates, and the influence of various parameters on the reaction outcome. irb.hrresearchgate.net Desktop NMR spectroscopy, for example, has been successfully used for the real-time monitoring of acetalization reactions. researchgate.net

Advanced Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can be used to identify and characterize reaction byproducts and degradation products, aiding in the optimization of reaction conditions. semanticscholar.orgcopernicus.org

Fluorescence-based Probes: The development of fluorescent probes derived from or interacting with this compound could enable the real-time visualization of its localization and interactions within biological systems. nih.gov This approach has been used to monitor the activity of xenobiotic-metabolizing enzymes. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound and its derivatives, providing crucial information for understanding structure-property relationships. amazonaws.com

Further Elucidation of Structure-Function Relationships via Integrated Computational and Experimental Approaches

A comprehensive understanding of how the molecular structure of this compound dictates its chemical and biological functions is essential for rational drug design and materials science. researchgate.netvub.be An integrated approach combining computational modeling and experimental validation will be key to unlocking this knowledge.

Key areas of focus include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. tandfonline.comresearchgate.net These theoretical predictions can then be correlated with experimental data to gain a deeper understanding of the molecule's behavior.

Molecular Docking and Dynamics Simulations: These computational tools can be used to predict and analyze the binding interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. tandfonline.comresearchgate.net This information is invaluable for guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating structural features with observed biological activity, QSAR models can be developed to predict the activity of new, untested derivatives, thereby accelerating the drug discovery process. d-nb.info

Experimental Validation: The predictions from computational studies must be rigorously tested through experimental techniques. This includes synthesizing the designed molecules and evaluating their properties and activities using appropriate assays. researchgate.net

Development of New Derivatization Strategies for Specific Molecular Interactions

The versatility of the imidazole scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its properties for specific applications. ontosight.ai Future research will focus on developing novel derivatization strategies to enhance molecular interactions. acs.org

This can be achieved by:

Introducing Specific Functional Groups: The targeted introduction of hydrogen bond donors and acceptors, hydrophobic moieties, and charged groups can enhance the binding affinity and selectivity of the molecule for its target. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic profiles.

Conformational Constraints: Introducing rigid structural elements can lock the molecule into a specific conformation that is optimal for binding to a particular target.

Click Chemistry: The use of highly efficient and specific "click" reactions can facilitate the rapid synthesis of a diverse library of derivatives for screening.

Carbonyldiimidazole-based derivatization: This technique can be employed to enhance the detection of certain molecules by methods like GC-MS and LC. osti.gov

Investigations into Multifunctional Applications of this compound and its Derivatives

The unique properties of the imidazole ring suggest that this compound and its derivatives could have a wide range of applications beyond their current uses. ontosight.aibohrium.com Future research should explore these multifunctional possibilities.

Potential areas of investigation include:

Medicinal Chemistry: Building on the known biological activities of imidazole derivatives, such as antimicrobial and anticancer properties, new derivatives of this compound can be designed and synthesized as potential therapeutic agents. ontosight.ainih.govevitachem.com The development of molecular hybrids and conjugates bearing the imidazole moiety is a promising strategy. nih.govbohrium.comnih.gov

Materials Science: The imidazole ring can act as a ligand for metal ions, suggesting that derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing. nih.gov Imidazole-based compounds have also shown promise as multifunctional organic fluorescent materials. bohrium.com

Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazole precursors are powerful catalysts for a wide range of organic transformations. The synthesis and catalytic activity of NHCs based on the this compound scaffold could be a fruitful area of research. organic-chemistry.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and therapies that benefit society.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Isopropyl-1-methyl-1H-imidazole?

The Debus-Radziszewski reaction is a robust method for synthesizing substituted imidazoles. For this compound, combine α-ketoaldehyde derivatives (e.g., isopropyl glyoxal) with ammonia and methylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) . Optimize reaction conditions by varying temperature (80–120°C) and stoichiometry (2:1 aldehyde/amine ratio). Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. The methyl group at N1 typically resonates at δ 3.2–3.5 ppm, while isopropyl protons appear as a septet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 153.1) and fragmentation patterns .
  • X-ray Crystallography : Refine crystal structures using SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve bond angles and torsional strain .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from tautomerism or solvent effects. For example, discrepancies in 1H^1 \text{H}-NMR chemical shifts may result from keto-enol tautomerism. Mitigate this by:

  • Conducting variable-temperature NMR to stabilize dominant tautomers.
  • Cross-validating with FTIR (e.g., absence/presence of C=O stretches at 1650–1750 cm1^{-1}) .
  • Comparing computational predictions (DFT/B3LYP) with experimental data .

Advanced: What computational strategies are effective for studying the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d,p) basis sets for accurate energy profiles .
  • Molecular Docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate docking poses with MD simulations (AMBER or GROMACS) .

Basic: What purification methods ensure high-purity this compound?

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove polar impurities. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Flash Chromatography : Optimize gradient elution (e.g., 5–30% ethyl acetate in hexane) to achieve ≥98% purity .

Advanced: How do solvent dielectric constants influence the reaction kinetics of this compound synthesis?

Polar aprotic solvents (e.g., DMF, ε = 37) enhance nucleophilicity of amines, accelerating cyclization. In contrast, nonpolar solvents (e.g., toluene, ε = 2.4) favor slower, thermodynamically controlled reactions. Use a solvent dielectric constant (ε) vs. reaction rate plot to identify optimal conditions .

Basic: How to perform crystallographic refinement for this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate with R1_1 (<5%) and wR2_2 (<10%) indices .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO2_2) at C4 to enhance electrophilicity.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with biological activity (e.g., IC50_{50} in enzyme assays) .

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